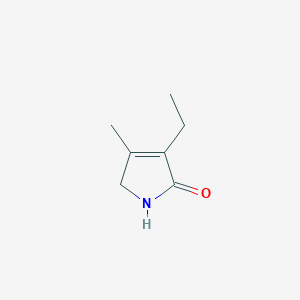

3-Ethyl-4-methyl-3-pyrrolin-2-one

Vue d'ensemble

Description

3-Ethyl-4-methyl-3-pyrrolin-2-one is a five-membered α,β-unsaturated lactam derivative . It has various applications in medicinal chemistry . It is used as an intermediate for the manufacture of medicines . It is used for the preparation of Glimepiride (an antidiabetic drug) and its derivatives (sulfonylurea drugs) .

Synthesis Analysis

3-Ethyl-4-methyl-3-pyrrolin-2-one can be synthesized by employing allylamine, via palladium (II)-assisted cyclization . Another synthesis method involves 4-methoxybenzylamine, via a ring-closing-metathesis strategy . A four-step, practical, and easily scalable synthesis of 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one, an important building block of the antidiabetic drug glimepiride, has been accomplished .

Molecular Structure Analysis

The molecular formula of 3-Ethyl-4-methyl-3-pyrrolin-2-one is C7H11NO . The molecular weight is 125.17 g/mol . The InChI string is InChI=1S/C7H11NO/c1-3-6-5(2)4-8-7(6)9/h3-4H2,1-2H3,(H,8,9) . The Canonical SMILES string is CCC1=C(C)CNC1=O .

Chemical Reactions Analysis

A possible reaction mechanism between 3-pyrroline-2-one and aliphatic amine (CH3NH2) was proposed based on computational results . The main product is formed favorably following the PES via the lowest ΔG#pathway in both the gas-phase and an ethanol solvent model .

Physical And Chemical Properties Analysis

3-Ethyl-4-methyl-3-pyrrolin-2-one is a solid at 20°C . The melting point is 100-104 °C (lit.) . The compound is white to almost white crystalline powder . The melting point is 102-103℃ .

Applications De Recherche Scientifique

Pharmacology: Antidiabetic Drug Synthesis

3-Ethyl-4-methyl-3-pyrrolin-2-one: is utilized as a precursor in the synthesis of glimepiride , a medication used to treat type 2 diabetes . Glimepiride belongs to the class of sulfonylurea drugs, which work by increasing insulin release from the pancreas. This compound’s role in the synthesis of such drugs highlights its importance in the development of treatments for chronic conditions affecting millions worldwide.

Organic Synthesis: Lactam Derivative

As a five-membered α,β-unsaturated lactam derivative, this compound has a role in organic synthesis. It can be synthesized using allylamine via palladium(II)-assisted cyclization or 4-methoxybenzylamine through a ring-closing-metathesis strategy . These methods demonstrate the compound’s versatility and its potential as a building block in complex organic molecules.

Industrial Applications: Intermediate for Medicines

In the industrial sector, 3-Ethyl-4-methyl-3-pyrrolin-2-one serves as an intermediate in the manufacture of various medicines . Its role as an intermediate underscores its significance in the pharmaceutical industry’s supply chain, contributing to the production of essential medications.

Environmental Research: Safety and Hazards

The safety and hazard information of this compound is crucial in environmental research. It is classified under WGK 3 in Germany, indicating a high level of water hazard . This information is vital for researchers and industries to ensure proper handling and disposal, minimizing environmental impact.

Biochemistry: Precursor for Dipyrrin Compounds

In biochemistry, the compound is employed for the preparation of 2-ethyl-3-methyl-dipyrrin-1-one . Dipyrrins are significant as they form the basis of natural pigments like bilins, which are found in many biological systems and have various roles, including as light-harvesting pigments.

Mécanisme D'action

Target of Action

3-Ethyl-4-methyl-3-pyrrolin-2-one, also known as 3-Ethyl-4-methyl-3-pyrroline-2-one, is primarily used as a precursor for the synthesis of glimepiride , an antidiabetic drug . Glimepiride is a sulfonylurea drug that targets the sulfonylurea receptor 1 (SUR1) on the pancreatic beta cells .

Mode of Action

The compound interacts with its target by being metabolized into active metabolites that bind to the SUR1 receptor. This binding inhibits the efflux of potassium ions, leading to cell depolarization and the opening of voltage-gated calcium channels. The influx of calcium ions triggers the release of insulin from the pancreatic beta cells .

Biochemical Pathways

The action of 3-Ethyl-4-methyl-3-pyrrolin-2-one affects the insulin signaling pathway . By stimulating the release of insulin, it promotes the uptake of glucose into cells, reducing blood glucose levels . The downstream effects include increased glycogenesis, glycolysis, and protein synthesis, and decreased gluconeogenesis .

Pharmacokinetics

It has a high bioavailability and a long half-life, allowing for once-daily dosing .

Result of Action

The primary molecular effect of 3-Ethyl-4-methyl-3-pyrrolin-2-one is the stimulation of insulin release, leading to decreased blood glucose levels . On a cellular level, it promotes the uptake of glucose into cells, particularly muscle and adipose cells .

Action Environment

The action of 3-Ethyl-4-methyl-3-pyrrolin-2-one can be influenced by various environmental factors. For instance, the pH of the gastrointestinal tract can affect the absorption of the compound . Additionally, factors such as diet, exercise, and stress levels can influence blood glucose levels and thus the efficacy of the compound . The compound should be stored in a dry environment to maintain its stability .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Orientations Futures

3-Ethyl-4-methyl-3-pyrrolin-2-one may be employed as a precursor for the synthesis of glimepiride (an antidiabetic drug) and its derivatives (sulfonylurea drugs) . It may also be employed for the preparation of 2-ethyl-3-methyl- (10 H)- dipyrrin-1-one . This suggests that it could have potential applications in the development of new antidiabetic drugs and other medicinal compounds.

Propriétés

IUPAC Name |

4-ethyl-3-methyl-1,2-dihydropyrrol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-3-6-5(2)4-8-7(6)9/h3-4H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCTNTSVMJWIYTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(CNC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357558 | |

| Record name | 3-Ethyl-4-methyl-3-pyrrolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyl-4-methyl-3-pyrrolin-2-one | |

CAS RN |

766-36-9 | |

| Record name | 3-Ethyl-1,5-dihydro-4-methyl-2H-pyrrol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=766-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Dihydro-3-ethyl-4-methyl-2H-pyrrol-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyl-4-methyl-3-pyrrolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Ethyl-1,5-dihydro-4-methyl-2H-pyrrol-2-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CKB2C738CF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is interesting about the crystallization of 3-Ethyl-4-methyl-3-pyrrolin-2-one?

A1: Interestingly, attempts to crystallize 3-Ethyl-4-methyl-3-pyrrolin-2-one from an older commercial source resulted in the formation of a unique co-crystal. This co-crystal consists of a 1:1 ratio of 3-Ethyl-4-methyl-3-pyrrolin-2-one and its oxidized derivative, 3-ethyl-4-methyl-3-pyrroline-2,5-dione []. This finding highlights the potential for unexpected molecular interactions even with well-known compounds.

Q2: How does the structure of the co-crystal of 3-Ethyl-4-methyl-3-pyrrolin-2-one and 3-ethyl-4-methyl-3-pyrroline-2,5-dione look like?

A2: The co-crystal forms a unique tetrameric structure within its crystal lattice. Two molecules of 3-Ethyl-4-methyl-3-pyrrolin-2-one dimerize and serve as the core. This dimer is then flanked on each side by a molecule of 3-ethyl-4-methyl-3-pyrroline-2,5-dione. The entire tetramer is held together by hydrogen bonds []. This specific arrangement provides insights into the potential intermolecular interactions of these compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B45535.png)

![2-chloro-N-[cyano(thiophen-2-yl)methyl]acetamide](/img/structure/B45549.png)